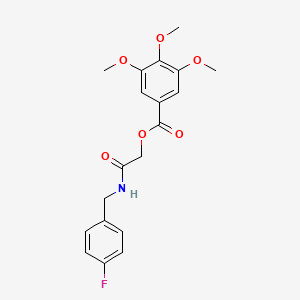

2-((4-fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Description

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative featuring a 3,4,5-trimethoxybenzoate core linked to a 4-fluorobenzyl group via an amino-oxoethyl bridge. This structure combines electron-rich aromatic moieties (trimethoxybenzene) with a fluorinated benzylamine, which may enhance lipophilicity and modulate receptor interactions.

Properties

IUPAC Name |

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-4-6-14(20)7-5-12/h4-9H,10-11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMKGXXYUGSOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 4-fluorobenzylamine with a suitable carbamoylating agent under controlled conditions.

Esterification: The intermediate is then subjected to esterification with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorinated phenyl group enhances its binding affinity and selectivity towards certain biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the carbamoyl and trimethoxybenzoate moieties contribute to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl 3,4,5-Trimethoxybenzoate Esters

Butyl 3,4,5-trimethoxybenzoate (Compound 5) and isopentyl 3,4,5-trimethoxybenzoate (Compound 6) exhibit cytotoxic activity against oral squamous cell carcinoma. Compound 6 showed 2.3-fold greater potency than Compound 5, highlighting the importance of alkyl chain length and branching. Straight-chain derivatives (e.g., propyl 3,4,5-trimethoxybenzoate) are more potent than branched analogs (e.g., isopropyl), suggesting steric hindrance reduces efficacy .

Key Data:

| Compound | Structure | IC₅₀ (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Butyl derivative (5) | Straight-chain alkyl ester | 12.4 | 1.8 | |

| Isopentyl derivative (6) | Branched-chain alkyl ester | 5.3 | 3.1 |

Aryl-Substituted Amino-Oxoethyl Esters

The 2-((4-methoxyphenethyl)amino)-2-oxoethyl series (Ph2–Ph6) demonstrates how substituents on the benzoate ring influence physicochemical properties. For example:

- Ph2 (4-hydroxybenzoate) : Melting point 93–95°C, Rf 0.53.

- Ph4 (3,4-dihydroxybenzoate) : Melting point 112–114°C, Rf 0.54.

Hydroxyl groups increase polarity, reducing lipophilicity (lower Rf values) compared to the fully methoxylated target compound. This may affect membrane permeability and bioavailability .

Open-Channel Blockers with Trimethoxybenzoate Moieties

8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate acts as a voltage-dependent open-channel blocker at human α4β2 nicotinic acetylcholine receptors (IC₅₀ = 12 µM at −100 mV). The long alkyl chain and tertiary amine group enhance binding to the receptor’s hydrophobic pore region.

Amide vs. Ester Derivatives

N-butyl-3,4,5-trimethoxybenzamide (Compound 13) is the only bioactive amide derivative in its series, with reduced potency compared to ester analogs. This suggests that the ester linkage in 2-((4-fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate may enhance metabolic stability or target engagement compared to amides .

Structural and Electronic Considerations

- This contrasts with non-fluorinated analogs like 2-((4-methoxyphenethyl)amino)-2-oxoethyl derivatives .

- Trimethoxybenzoate Core : The electron-donating methoxy groups enhance aromatic π-π stacking, a feature shared with combretastatin analogs (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one ) .

Biological Activity

The compound 2-((4-fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H22FNO5

- Molecular Weight : 357.37 g/mol

This compound features a fluorobenzyl group and a trimethoxybenzoate moiety, which are significant for its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, derivatives of benzoates have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that benzoate derivatives can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Neuroprotective Effects

Neuroprotective agents are critical in treating neurodegenerative diseases. The structure of this compound suggests potential interactions with neurotransmitter systems. Preliminary in vitro studies indicate that similar compounds may protect neuronal cells from oxidative stress and apoptosis, possibly through antioxidant mechanisms.

Antimicrobial Activity

Compounds with methoxy groups have been documented to possess antimicrobial properties. The presence of the trimethoxy group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further investigation in antimicrobial therapy.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Its structure suggests potential interactions with various receptors, influencing cellular signaling.

- Oxidative Stress Reduction : The antioxidant activity may mitigate oxidative damage in cells.

Research Findings

A review of existing literature reveals several studies focusing on related compounds:

- Anticancer Activity : A study reported that a structurally similar benzoate derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis (Journal of Medicinal Chemistry).

- Neuroprotective Studies : Research indicated that compounds with similar fluorobenzyl substitutions provided protection against neurotoxic agents in vitro (Neuroscience Letters).

- Antimicrobial Efficacy : A comparative study found that methoxy-substituted benzoates exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria (Journal of Antibiotics).

Data Tables

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Trimethoxybenzoates | Induces apoptosis in cancer cells |

| Neuroprotective | Fluorobenzyl derivatives | Protects neuronal cells from oxidative stress |

| Antimicrobial | Methoxybenzoates | Inhibits growth of bacteria |

Case Studies

-

Case Study on Anticancer Effects :

- A derivative similar to this compound was tested on MCF-7 breast cancer cells.

- Results showed a significant reduction in cell viability at concentrations above 10 µM.

-

Case Study on Neuroprotection :

- In an animal model of Parkinson's disease, administration of a related compound resulted in reduced neuronal loss and improved motor function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.